N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a quinoline-piperazine pharmacophore and an acetamide substituent. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents .
Properties
Molecular Formula |
C24H23N5O2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[6-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-15-13-22(26-19-6-4-3-5-18(15)19)28-9-11-29(12-10-28)23(31)17-7-8-20-21(14-17)32-24(27-20)25-16(2)30/h3-8,13-14H,9-12H2,1-2H3,(H,25,27,30) |
InChI Key |
QOPTZUUNLXYAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=C(S5)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiazole intermediates, followed by their coupling through a piperazine linker.
Preparation of 4-(4-methylquinolin-2-yl)piperazine: This intermediate is synthesized by reacting 4-methylquinoline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol.
Preparation of 6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazole: This step involves the reaction of 2-aminobenzothiazole with the previously prepared intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of this compound: The final step involves the acylation of the benzothiazole intermediate with acetic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties are known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine linker may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s structural analogs can be categorized based on variations in the benzothiazole/thiazole core, substituent groups (e.g., quinoline, piperazine), and functional linkages (e.g., carbonyl, sulfonyl). Key examples include:
*Estimated via computational tools (e.g., ChemDraw).
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with bromophenyl (logP ~4.1 ) or sulfonyl (logP ~3.8 ) groups exhibit higher lipophilicity or polarity, respectively.
- Solubility : Ethoxy-substituted benzothiazoles (e.g., ) demonstrate improved aqueous solubility due to polar oxygen atoms.
- Metabolic Stability: Quinoline and piperazine moieties may undergo cytochrome P450-mediated oxidation, while sulfonyl groups (e.g., ) could reduce metabolic clearance.
Biological Activity
N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticonvulsant Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant anticonvulsant properties. In a study evaluating various benzothiazole derivatives, compounds similar to this compound were found to be active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as anticonvulsants without significant neurotoxicity or liver toxicity .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Thiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In studies focusing on thiazole compounds, some demonstrated selective COX-II inhibitory activity with minimal ulcerogenic effects, suggesting that this compound may also exhibit similar properties .
The proposed mechanism for the biological activity of this compound may involve modulation of neurotransmitter systems and inhibition of inflammatory mediators. For instance, compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines and protect neuronal cells from excitotoxicity .
Case Studies
- Anticonvulsant Efficacy : A series of experiments conducted on benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant anticonvulsant activity in animal models. The reduction in immobility time during MES tests indicated efficacy against seizures .
- Neuroprotection : In vitro studies indicated that thiazole derivatives could protect neuronal cells from glutamate-induced excitotoxicity by reducing intracellular calcium influx and oxidative stress markers . This protective effect is crucial for developing treatments for neurodegenerative diseases.
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticonvulsant | MES | Significant reduction in seizure activity |
| Anti-inflammatory | COX inhibition | Selective COX-II inhibition observed |
| Neuroprotection | Glutamate toxicity | Reduced oxidative stress markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
